

2-Chloro-3-methylpyrazine physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-3-methylpyrazine

Cat. No.: B1202077

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An In-depth Technical Guide to **2-Chloro-3-methylpyrazine** for Researchers and Drug Development Professionals

Introduction

2-Chloro-3-methylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with a chlorine atom and a methyl group, makes it a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced through nucleophilic aromatic substitution reactions, providing a versatile handle for introducing various functional groups.^{[1][2]} This reactivity profile has led to its application in the development of medicinal chemicals, notably in the synthesis of macrocyclic urea kinase inhibitors.^{[1][2]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key aspects of its reactivity.

Chemical and Physical Properties

The fundamental properties of **2-Chloro-3-methylpyrazine** are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

General Properties

Property	Value	Reference
CAS Number	95-58-9	[3][4][5]
Molecular Formula	C ₅ H ₅ ClN ₂	[3][4][5]
Molecular Weight	128.56 g/mol	[3][4][5]
Appearance	Solid	
MDL Number	MFCD00023279	[3]
EINECS Number	202-434-8	[1][3]

Physical Properties

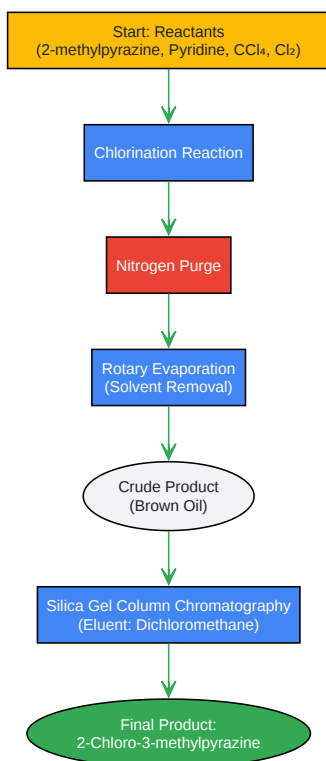
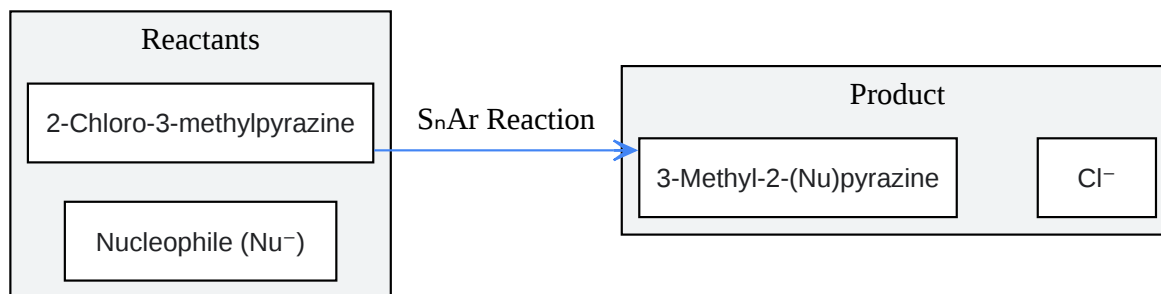
Property	Value	Conditions
Boiling Point	80 °C	at 27 Torr[1]
Density	1.234 g/mL	N/A[1]

Spectroscopic and Structural Identifiers

Identifier Type	Identifier
SMILES	<chem>Cc1nccnc1Cl</chem>
InChI	1S/C ₅ H ₅ ClN ₂ /c1-4-5(6)8-3-2-7-4/h2-3H,1H3
InChIKey	WZHWPZQQPWKEAV-UHFFFAOYSA-N

Reactivity and Chemical Behavior

The primary chemical characteristic of **2-Chloro-3-methylpyrazine** is its susceptibility to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine-substituted carbon towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, making it a key building block in the synthesis of more complex substituted pyrazines.[6][7]



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